2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that features a bromine atom, a propanoyl group, and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps. One common approach starts with the bromination of benzamide to introduce the bromine atom. This is followed by the acylation of the tetrahydroquinoline ring with propanoyl chloride under Friedel-Crafts acylation conditions, using aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies to understand the biological activity of tetrahydroquinoline derivatives.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the propanoyl group can participate in various interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s biological activity. The tetrahydroquinoline moiety may interact with specific enzymes or receptors, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-8-yl)benzamide
Uniqueness
2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to the specific position of the bromine atom and the propanoyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the tetrahydroquinoline ring also adds to its uniqueness, as this moiety is known for its diverse biological activities .
Properties
IUPAC Name |
2-bromo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-2-18(23)22-11-5-6-13-12-14(9-10-17(13)22)21-19(24)15-7-3-4-8-16(15)20/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVLVXGSBGAVAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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